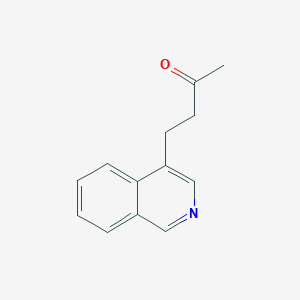

4-(Isoquinolin-4-yl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isoquinolin-4-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)6-7-12-9-14-8-11-4-2-3-5-13(11)12/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJAIQJYYDAEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Isoquinolin 4 Yl Butan 2 One and Isoquinoline Ketones

Reactivity Patterns of the Isoquinoline (B145761) Core: Aromaticity and Heteroatom Influence

The isoquinoline ring system is an aromatic, heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com Its aromaticity, conferred by a 10-electron system that satisfies Hückel's rule, is a major determinant of its reactivity. gcwgandhinagar.comscribd.com The presence of the nitrogen heteroatom, however, introduces a significant perturbation in the electron distribution, making the isoquinoline ring system distinct from its carbocyclic analogue, naphthalene. rsc.org

The nitrogen atom is sp2 hybridized, with its lone pair of electrons residing in an sp2 orbital, not contributing to the aromatic π system. researchgate.net This nitrogen atom imparts a weak basicity to the molecule (pKa of 5.14) and can be protonated by strong acids to form salts. scribd.comwikipedia.org The electron-withdrawing nature of the nitrogen atom deactivates the entire ring system towards electrophilic aromatic substitution (SEAr) compared to benzene. gcwgandhinagar.comresearchgate.net However, isoquinoline is more reactive towards electrophiles than pyridine. shahucollegelatur.org.in

Electrophilic substitution reactions on the isoquinoline nucleus preferentially occur on the more electron-rich benzene ring, primarily at the C5 and C8 positions. gcwgandhinagar.comresearchgate.netshahucollegelatur.org.inyoutube.com This is because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. gcwgandhinagar.com In contrast, nucleophilic substitution reactions target the electron-deficient pyridine ring, with a preference for the C1 position. gcwgandhinagar.comresearchgate.netshahucollegelatur.org.inyoutube.com This is exemplified by the Chichibabin reaction, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. scribd.comshahucollegelatur.org.in

The reactivity of the isoquinoline core can be summarized in the following table:

| Reaction Type | Preferred Position(s) | Rationale | Example Reaction |

| Electrophilic Aromatic Substitution (SEAr) | C5 and C8 | The benzene ring is more electron-rich and activated compared to the pyridine ring. gcwgandhinagar.comresearchgate.net | Nitration with nitric and sulfuric acids. shahucollegelatur.org.in |

| Nucleophilic Aromatic Substitution (SNAr) | C1 | The pyridine ring is electron-deficient due to the nitrogen heteroatom. gcwgandhinagar.comshahucollegelatur.org.in | Chichibabin amination with NaNH2. scribd.comshahucollegelatur.org.in |

| Reaction with Organometallics | C1 | Grignard and organolithium reagents add to the C1 position. iust.ac.ir | Reaction with butyllithium. shahucollegelatur.org.in |

| Oxidation | Ring Cleavage | Vigorous oxidation cleaves the ring system. gcwgandhinagar.compharmaguideline.com | Oxidation with potassium permanganate (B83412) yields phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com |

| Reduction | Pyridine or Benzene Ring | The reaction conditions determine which ring is reduced. iust.ac.ir | Catalytic hydrogenation can selectively reduce either the pyridine or benzene ring. iust.ac.ir |

Transformations of the Butanone Side Chain: Ketone Reactivity and Aliphatic Modifications

The butanone side chain of 4-(isoquinolin-4-yl)butan-2-one offers a variety of sites for chemical modification, primarily centered around the reactivity of the ketone functional group and the aliphatic carbon chain.

The carbonyl group of the ketone is a key reactive center. It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). fiveable.me

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. ncert.nic.in A specific type of oxidation is the haloform reaction, which occurs if there is a methyl group attached to the carbonyl carbon, as is the case in the butanone side chain. ncert.nic.in

Aldol (B89426) Condensation: The α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) are acidic due to the electron-withdrawing effect of the carbonyl group and resonance stabilization of the resulting enolate. ncert.nic.in This allows the ketone to participate in base-catalyzed aldol condensations with aldehydes or other ketones. ncert.nic.innih.gov

Wittig Reaction: The ketone can be converted to an alkene through a reaction with a phosphonium (B103445) ylide (Wittig reagent). youtube.com

The aliphatic portion of the butanone side chain can also be functionalized. For instance, α-halogenation can occur in the presence of an acid or base and a halogen.

A summary of potential transformations of the butanone side chain is presented below:

| Reaction Type | Reagent(s) | Product Type |

| Reduction of Ketone | NaBH4, LiAlH4 | Secondary Alcohol |

| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Haloform Reaction | Base, Halogen (e.g., I2) | Carboxylic Acid and Haloform |

| α-Halogenation | Acid or Base, Halogen | α-Halo Ketone |

It is important to note that the reactivity of aryl ketones can be less than that of aliphatic ketones due to the resonance stabilization provided by the aromatic ring. youtube.com

Derivatization Strategies and Functional Group Interconversions on the this compound Scaffold

Derivatization of the this compound scaffold can be achieved by combining the reactivities of both the isoquinoline core and the butanone side chain. rsc.orgnumberanalytics.com This allows for the synthesis of a diverse range of new chemical entities. nih.gov

Functional group interconversions are key to this process, enabling the transformation of one functional group into another. numberanalytics.com For example, the ketone of the butanone side chain can be reduced to an alcohol, which can then be converted to other functional groups like alkyl halides or esters. numberanalytics.comub.edu

Strategies for derivatization include:

Modification of the Isoquinoline Core: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the isoquinoline ring system. shahucollegelatur.org.in For instance, nitration followed by reduction can introduce an amino group. shahucollegelatur.org.in

Modification of the Butanone Side Chain: As discussed in the previous section, the ketone can be transformed into a variety of other functional groups. youtube.com

Combined Modifications: Reactions can be performed sequentially on both parts of the molecule to build more complex structures. For example, a substituent could be introduced on the isoquinoline ring, followed by a transformation of the ketone group.

The following table provides examples of derivatization strategies:

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | 1. NaBH4 2. PBr3 | Reduction, Nucleophilic Substitution | 4-(4-Bromobutyl)isoquinoline |

| This compound | 1. HNO3, H2SO4 2. Sn, HCl | Nitration, Reduction | 4-(5-Amino-isoquinolin-4-yl)butan-2-one |

| This compound | Ph3P=CH2 | Wittig Reaction | 4-(But-1-en-2-yl)isoquinoline |

These derivatization strategies are crucial for exploring the chemical space around the this compound scaffold for various applications, including medicinal chemistry. rsc.orgnih.gov

Elucidation of Reaction Mechanisms in Isoquinoline Ketone Synthesis and Functionalization

Understanding the mechanisms of reactions involved in the synthesis and functionalization of isoquinoline ketones is fundamental for optimizing reaction conditions and predicting outcomes.

Synthesis of Isoquinoline Ketones:

Several classic methods for synthesizing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, proceed through electrophilic aromatic substitution mechanisms. wikipedia.orgpharmaguideline.compnas.org For instance, the Bischler-Napieralski reaction involves the cyclodehydration of an acylated β-phenylethylamine, where the cyclization step is an electrophilic attack of a nitrilium ion on the aromatic ring. wikipedia.orgshahucollegelatur.org.in

More modern methods often utilize transition metal catalysis. For example, a palladium-catalyzed α-arylation of ketones followed by cyclization provides a versatile route to isoquinolines. pnas.org The mechanism of the α-arylation involves the formation of an enolate which then undergoes oxidative addition to the palladium catalyst, followed by reductive elimination to form the C-C bond. pnas.org

Functionalization Mechanisms:

The mechanisms of functionalization reactions on the isoquinoline ketone scaffold are diverse.

Electrophilic and Nucleophilic Aromatic Substitution: As discussed in section 3.1, these reactions proceed via the formation of charged intermediates (sigma complexes or Meisenheimer complexes). imperial.ac.uk

Reactions at the Ketone: The mechanism of nucleophilic addition to the carbonyl group can be acid or base-catalyzed. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack. youtube.com Under basic conditions, a stronger nucleophile is generated which directly attacks the carbonyl carbon. ncert.nic.in

Radical Reactions: Some functionalizations, particularly those involving the introduction of substituents at specific positions, can proceed through radical mechanisms. For example, the Minisci reaction allows for the regioselective introduction of alkyl radicals onto the protonated isoquinoline ring. iust.ac.ir

Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like density functional theory (DFT) to map out the reaction pathways and identify key intermediates and transition states. nih.govnih.gov

Computational and Theoretical Chemical Studies Pertaining to Isoquinoline Ketones

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.netresearchgate.netmdpi.com These calculations, based on the principles of quantum mechanics, can determine the electronic distribution and energy levels within a molecule, which in turn dictate its reactivity. researchgate.netresearchgate.netmdpi.com For "4-(Isoquinolin-4-yl)butan-2-one," such calculations can pinpoint the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. walisongo.ac.idresearchgate.nettrdizin.gov.trnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). walisongo.ac.idtrdizin.gov.tr The energy gap between the HOMO and LUMO is also an important indicator of a molecule's kinetic stability and reactivity.

For "this compound," the FMO analysis would likely reveal that the HOMO is localized primarily on the electron-rich isoquinoline (B145761) ring system, particularly the nitrogen atom and the aromatic pi system. This suggests that the molecule would act as a nucleophile at these sites. Conversely, the LUMO is expected to be centered on the carbonyl group of the butanone side chain, specifically the carbon atom, making it the primary site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.2 | -1.5 | 4.7 |

| Isoquinoline | -5.8 | -1.1 | 4.7 |

| 2-Butanone (B6335102) | -9.7 | 2.3 | 12.0 |

Note: The data in this table is illustrative and based on typical values for the constituent functional groups. Actual values would require specific quantum chemical calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. researchgate.netwalisongo.ac.idyoutube.com Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.idyoutube.com

For "this compound," an ESP map would be expected to show a negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group. A positive potential would be anticipated around the hydrogen atoms and, significantly, the carbonyl carbon. This reinforces the predictions from FMO analysis regarding the molecule's reactive sites.

Reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. Parameters such as electronegativity, hardness, and softness can be calculated to predict how the molecule will interact with other chemical species. For instance, a study on raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) utilized these descriptors to reveal a reactivity pattern consistent with its metabolism in mammals, highlighting a propensity for nucleophilic attack at the carbonyl carbon. youtube.com

Conformational Analysis and Energetic Landscapes of Isoquinoline-Butanone Systems

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. nih.govjapsonline.commdpi.comnih.gov

For "this compound," the primary focus of conformational analysis would be the rotation around the single bonds in the butanone side chain and the bond connecting it to the isoquinoline ring. Studies on 2-butanone have identified multiple conformers, with the trans form (where the two methyl groups are oriented on opposite sides) being more stable. nih.govmdpi.com The presence of the bulky isoquinoline ring in "this compound" would likely introduce additional steric hindrance, influencing the preferred conformations.

The energetic landscape can be mapped by calculating the potential energy as a function of specific dihedral angles. This would reveal the low-energy conformers and the transition states that separate them. It is plausible that the most stable conformer would adopt a staggered arrangement to minimize steric clash between the isoquinoline ring and the ketone group.

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (Isoquinoline-C-C-C=O) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0 (most stable) |

| Gauche | ~60° | 1-2 |

| Eclipsed | ~0° | >5 (unstable) |

Note: This data is hypothetical and based on the principles of conformational analysis of similar systems. Specific computational studies are needed for precise values.

Molecular Modeling Approaches for Ligand-Target Interactions in Potential Biological Systems

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. mdpi.comnih.govjapsonline.comnih.govresearchgate.net This is a cornerstone of computer-aided drug design. Isoquinoline derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like aldo-keto reductases. japsonline.com

In a molecular docking study of "this compound," the molecule would be computationally placed into the active site of a target protein. The software would then calculate the most likely binding poses and estimate the binding affinity. The isoquinoline ring could participate in pi-stacking interactions with aromatic amino acid residues in the binding pocket, while the nitrogen atom and the carbonyl oxygen could form hydrogen bonds. The butanone side chain would explore hydrophobic pockets within the active site. Such studies can provide valuable hypotheses about the mechanism of action and guide the design of more potent analogues. For example, molecular modeling of other quinoline (B57606) derivatives has been used to understand their antitumor activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Isoquinoline Ketone Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. trdizin.gov.tr These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimental data using statistical methods.

For isoquinoline ketone analogues, a QSAR study could be used to predict the biological activity of new, unsynthesized compounds. For example, a QSAR model for a series of isoquinoline derivatives acting as inhibitors of a particular enzyme could reveal that the inhibitory potency is positively correlated with the hydrophobicity of a substituent at a specific position on the isoquinoline ring and negatively correlated with its steric bulk. Such insights are invaluable for lead optimization in drug discovery. QSAR studies on pyrimido-isoquinolin-quinone derivatives have successfully guided the design of new antibacterial agents.

Table 3: Common Descriptors in QSAR/QSPR Studies of Isoquinoline Analogues

| Descriptor Type | Example Descriptor | Property Modeled | Reference |

| Electronic | Dipole Moment | Polarity, aolubility | trdizin.gov.tr |

| Steric | Molar Refractivity | Molecular size and polarizability | trdizin.gov.tr |

| Hydrophobic | LogP | Partitioning between water and octanol | trdizin.gov.tr |

| Topological | Wiener Index | Molecular branching |

In Vitro Biological Evaluation and Pharmacological Potential of 4 Isoquinolin 4 Yl Butan 2 One Analogues

Investigation of Broad-Spectrum In Vitro Pharmacological Activities

Analogues of 4-(isoquinolin-4-yl)butan-2-one, as part of the broader class of isoquinoline (B145761) derivatives, have been subjected to extensive in vitro testing to determine their pharmacological profiles. These studies have revealed a wide spectrum of biological activities, highlighting the versatility of the isoquinoline core in drug design. acs.orgsemanticscholar.org The inherent properties of this heterocyclic system allow for structural modifications that can tune its biological effects, leading to the development of compounds with potential applications as antimicrobial, antiviral, anticancer, neuroprotective, and anti-inflammatory agents. researchgate.netacs.orgresearchgate.net

In Vitro Antimicrobial and Antifungal Efficacy

The isoquinoline nucleus is a fundamental component of many compounds with demonstrated antimicrobial activity. researchgate.net In vitro studies have confirmed that various synthetic isoquinoline derivatives possess significant antibacterial and antifungal properties. acs.orgresearchgate.net For instance, a series of tricyclic isoquinoline-based compounds showed antibacterial effects against several Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Specifically, compounds designated 8d and 8f were effective against S. aureus with Minimum Inhibitory Concentrations (MIC) of 16 µg/mL and 32 µg/mL, respectively. mdpi.com

Similarly, studies on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed broad-range bactericidal activity. researchgate.net Halogenated phenyl and phenethyl carbamate derivatives, in particular, showed remarkable bactericidal effects. researchgate.net The antifungal potential of isoquinoline analogues has also been documented, with chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters exhibiting the greatest activity against the tested fungi. researchgate.net Some tetrahydrothieno[2,3-c]isoquinolines have also been reported to possess considerable antibacterial and antifungal activities. acs.org The diverse structural modifications of the isoquinoline scaffold allow for the development of compounds with potent and broad-spectrum antimicrobial efficacy. researchgate.netresearchgate.net

| Compound Class/Derivative | Microorganism | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | MIC: 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | MIC: 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | MIC: 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | MIC: 128 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | MIC: 64 µg/mL | mdpi.com |

| Halogenated Phenyl Carbamate THIQs | Various Bacteria | Remarkable bactericidal activity | researchgate.net |

| Chlorinated Ester THIQs | Various Fungi | Greatest antifungal activity | researchgate.net |

| Tetrahydrothieno[2,3-c]isoquinolines | Various Bacteria & Fungi | Considerable activity | acs.org |

In Vitro Antiviral and Antiparasitic Potentials

The antiviral properties of isoquinoline alkaloids and their derivatives are well-documented against a variety of viruses. mdpi.comnih.gov These compounds interfere with multiple pathways crucial for viral replication. mdpi.comnih.gov In vitro studies have demonstrated the efficacy of isoquinoline derivatives against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and influenza viruses. mdpi.comnih.gov

For example, two isoquinoline alkaloids, (+)-1(R)-coclaurine and (+)-1(S)-norcoclaurine, showed activity against HIV with EC50 values of 0.8 µg/mL and >0.8 µg/mL, respectively. mdpi.com Synthetic tetrahydroisoquinolines have also been evaluated, with a non-halogenated compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, showing potent inhibitory activity against HIV. mdpi.com Other derivatives, such as dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts, were reported to be effective against HIV with IC50 values of 2.07 µg/mL and 23.6 µg/mL, respectively. mdpi.com An isoquinolone compound was identified from a high-throughput screening to have inhibitory activity against both influenza A and B viruses, with EC50 values between 0.2 and 0.6 µM. nih.gov

Regarding antiparasitic activity, certain isoquinoline derivatives have shown promise. For example, some analogues have been investigated for their antimalarial properties. acs.orgresearchgate.net

In Vitro Anticancer and Antiproliferative Activities in Cell Lines

A significant body of research has focused on the anticancer and antiproliferative effects of isoquinoline derivatives. acs.orgsemanticscholar.org These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. researchgate.netnih.gov

In a study involving 533 isoquinoline derivatives, two compounds, B01002 and C26001, were found to inhibit the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner, with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov Further investigation showed that these compounds promoted apoptosis in the cancer cells. nih.gov Rhodium(III) complexes incorporating isoquinoline derivatives have also demonstrated potent anticancer activity, inducing apoptosis through mitochondrial dysfunction. acs.org

Structure-activity relationship studies of 3-arylisoquinolin-1(2H)-ones led to the synthesis of related compounds, with 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one showing the most potent in vitro antitumor activity against four different human tumor cell lines. nih.gov The functionalization of the quinoline (B57606) and isoquinoline core structure has been shown to directly influence the cytotoxic activity against cancer cell lines like Caco-2. brieflands.com The evidence from numerous in vitro models indicates that isoquinoline alkaloids and their synthetic analogues exert significant anti-cancer effects, making them attractive candidates for further development. nih.govacs.org

| Compound/Derivative | Cell Line | Observed In Vitro Activity | Reference |

|---|---|---|---|

| B01002 (Isoquinoline derivative) | SKOV3 (Ovarian cancer) | IC50: 7.65 µg/mL | nih.gov |

| C26001 (Isoquinoline derivative) | SKOV3 (Ovarian cancer) | IC50: 11.68 µg/mL | nih.gov |

| Rhodium(III) complexes with isoquinoline derivatives | T-24 (Bladder cancer) | Potent anticancer activity, induces apoptosis | acs.org |

| 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one | Four human tumor cell lines | Most potent activity in the series | nih.gov |

| Functionalized quinoline derivatives | Caco-2 (Colorectal carcinoma) | Cytotoxic effects dependent on functional groups | brieflands.com |

Neuroprotective and Central Nervous System (CNS) Related In Vitro Effects

Isoquinoline derivatives have also been evaluated for their potential effects on the central nervous system. acs.org Some analogues may act as antidepressant and antipsychotic agents. acs.org A series of novel Isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics. nih.gov One compound from this series demonstrated high affinity for dopamine D2 and various serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7), which are key targets in the treatment of psychosis. nih.gov The isoquinoline ring is a core component of drugs developed for nervous system diseases, highlighting its importance as a privileged scaffold in CNS drug discovery. researchgate.netnih.gov

Evaluation of In Vitro Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of isoquinoline derivatives are well-established through various in vitro models. acs.orgsemanticscholar.orgresearchgate.netnih.gov These compounds can modulate inflammatory pathways and mitigate oxidative stress. A novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Exploration of Specific Molecular Targets and Mechanisms of Action in In Vitro Systems

Understanding the molecular targets and mechanisms of action is crucial for the development of therapeutic agents. Research into isoquinoline analogues has begun to elucidate these pathways in vitro. For instance, the anticancer effects of the derivatives B01002 and C26001 were partly attributed to their ability to downregulate Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin at the protein level. nih.gov Isoquinoline derivatives have been specifically reported to show high affinity for the BIR2 domain of IAPs, highlighting a specific molecular interaction. nih.gov

The anti-inflammatory mechanism of several isoquinoline derivatives involves the inhibition of the NF-κB signaling pathway. nih.govnih.gov The compound HSR1101 was shown to inhibit the phosphorylation of IκB, which is a key step in the activation of NF-κB. nih.gov Furthermore, this compound also inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), another critical intracellular signaling pathway involved in inflammation. nih.gov In the context of antiviral activity, an isoquinolone derivative was found to suppress the viral RNA replication step by affecting viral polymerase activity. nih.gov These studies demonstrate that isoquinoline analogues can exert their biological effects by interacting with specific molecular targets, including enzymes and key proteins in signaling cascades. nih.govnih.govnih.gov

Enzyme Inhibition and Receptor Modulation by Isoquinoline Ketone Derivatives

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes and modulators of several receptors, contributing to their diverse pharmacological profiles. semanticscholar.orgnih.gov The introduction of a ketone moiety can influence the binding affinity and selectivity of these compounds for specific biological targets.

Research into isoquinoline-tethered quinazoline derivatives has demonstrated significant inhibitory activity against protein kinases, which are crucial enzymes in cellular signaling. Specifically, certain analogues have shown potent inhibition of HER2 kinase, a receptor tyrosine kinase often overexpressed in breast cancer. nih.gov For instance, isoquinoline derivatives have exhibited strong inhibitory effects on the proliferation of HER2-overexpressing SK-BR3 cells. nih.gov

Furthermore, the butanone structural feature has been incorporated into molecules designed as enzyme inhibitors. For example, compounds like 4-(4-imidazolyl)-3-amino-2-butanone and 4-(4-imidazolyl)-3-acetamido-2-butanone were synthesized to be evaluated as inhibitors of histidine decarboxylase, an enzyme involved in histamine production. nih.gov

In the context of receptor modulation, various isoquinoline analogues have been developed as antagonists for specific receptor subtypes. A series of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-pyridines and related quinolines were assessed as selective antagonists for the NR1/2B subtype of the NMDA receptor, which is implicated in neurological functions. nih.gov These studies highlight the versatility of the isoquinoline scaffold in targeting a range of biological macromolecules.

Table 1: Enzyme and Receptor Activity of Selected Isoquinoline Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Target | Activity | Model System |

|---|---|---|---|

| Isoquinoline-tethered Quinazolines | HER2 Kinase | Potent Inhibition | Enzymatic & Cell-based Assays (SK-BR3 cells) nih.gov |

| Imidazolyl-butanones | Histidine Decarboxylase | Potential Inhibition | Chemical Synthesis for Assay nih.gov |

| Dihydroisoquinolinyl-pyridines | NMDA Receptor (NR1/2B) | Selective Antagonism | In Vitro Evaluation nih.gov |

| Thienoisoquinolines | Tubulin Polymerization | Inhibition (Colchicine Site) | In Vitro Polymerization Assay nih.gov |

Signaling Pathway Modulation (e.g., NF-kB Pathway Inhibition in vitro)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a critical role in regulating genes involved in inflammation, immune responses, and cell survival. researchgate.net The dysregulation of the NF-κB signaling pathway is associated with various diseases, making it an important therapeutic target. researchgate.net Several studies have reported that quinoline and isoquinoline derivatives can inhibit NF-κB activation in in vitro models. semanticscholar.orgnih.gov

Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), signaling cascades lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene transcription. researchgate.netnih.gov

Derivatives of butan-2-one have shown the ability to modulate these inflammatory pathways. For example, 4-(Phenylsulfanyl)butan-2-one (4-PSB-2) has been found to suppress the production of the chemokine CCL-1 in human monocytes. mdpi.com This suppressive effect is mediated through the inhibition of both the mitogen-activated protein kinase (MAPK) and the NF-κB signaling pathways. Specifically, 4-PSB-2 was shown to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex, thereby preventing its activation. mdpi.com

Similarly, novel quinoline inhibitors have been shown to interfere with the canonical NF-κB pathway. nih.gov These compounds can inhibit the transcription of known NF-κB target genes without necessarily blocking the degradation of IκB or the nuclear translocation of NF-κB dimers. nih.govmdpi.com Instead, they may interfere directly with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov This highlights a mechanism where isoquinoline ketone analogues could potentially exert their anti-inflammatory effects by directly targeting the transcriptional activity of NF-κB.

Table 2: In Vitro Inhibition of NF-κB Pathway by Related Compounds This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Effect | Mechanism | Cell Line |

|---|---|---|---|

| 4-(Phenylsulfanyl)butan-2-one | Suppression of LPS-induced CCL-1 production | Inhibition of p65 phosphorylation mdpi.com | THP-1 (Human Monocytes) mdpi.com |

| Novel Quinoline Inhibitor (Q3) | Inhibition of NF-κB-induced luciferase | Interference with p65/NF-κB DNA-binding nih.gov | HeLa (Human Epithelial Cells) nih.gov |

| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of microglia inflammatory response | Mediated by NF-κB downstream of TLR4 signaling nih.gov | Microglia nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency of Isoquinoline Ketone Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of lead compounds by identifying key structural features, or pharmacophores, that are critical for their activity. nih.gov For isoquinoline derivatives, SAR studies have revealed that modifications to both the isoquinoline core and its substituents can significantly impact their pharmacological effects. rsc.orgnuph.edu.ua

The biological potential of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, which are structurally related to isoquinolines, is heavily influenced by the nature and position of functional groups on the molecular backbone. rsc.orgnuph.edu.ua Both electron-donating and electron-withdrawing groups can modulate the activity of these compounds. nuph.edu.ua

In the development of thieno[3,2-c]isoquinoline derivatives as anticancer agents, SAR studies identified key pharmacophores responsible for their potent activity against various cancer cell lines. nih.govresearchgate.net These studies led to the identification of compounds with submicromolar IC50 values. Investigations into the mechanism of action revealed that the lead compound from this series disrupts microtubules by binding to the colchicine site on tubulin. nih.gov

For isoquinoline-1-one analogues designed as antitumor agents, SAR analysis showed that the nature of the substituent plays a critical role. For example, an O-(3-hydroxypropyl) substituted compound demonstrated significantly better antitumor activity compared to other analogues, indicating the importance of this specific side chain for biological efficacy. nih.gov

These findings collectively suggest that the biological activity of isoquinoline ketone analogues is highly dependent on their specific substitution patterns. The length and functionality of the ketone-containing side chain, as well as the electronic properties of substituents on the isoquinoline ring system, are crucial determinants of their potency and selectivity towards biological targets like enzymes, receptors, and signaling proteins. nuph.edu.uanih.gov

Table 3: Summary of Key SAR Findings for Isoquinoline Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Isoquinoline Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Tetrahydroisoquinolines (THIQ) | Electron-donating/withdrawing groups | Modulates overall biological potential | nuph.edu.ua |

| Thienoisoquinolines | Various derivatives | Identification of key pharmacophores for anticancer activity | nih.govresearchgate.net |

| Isoquinolin-1-ones | O-(3-hydroxypropyl) substitution | Enhanced antitumor activity | nih.gov |

| 1-Aryl-6-hydroxy-THIQs | Different aryl substitutions | Modulated antimalarial activity | rsc.org |

Conclusion and Future Research Trajectories for 4 Isoquinolin 4 Yl Butan 2 One

Synthesis of Current Research Findings on the Isoquinoline (B145761) Ketone Core

The isoquinoline moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. nih.govresearchgate.net It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The combination of this isoquinoline core with a ketone functional group, as seen in 4-(Isoquinolin-4-yl)butan-2-one, creates a class of compounds with significant interest due to their diverse biological activities. researchgate.net

Research into the isoquinoline ketone core has highlighted its role as a versatile scaffold in drug discovery. researchgate.net Isoquinoline derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. researchgate.netnih.gov The ketone group, in conjunction with the isoquinoline nucleus, can participate in various chemical interactions, making these compounds valuable for designing targeted therapeutic agents.

The synthesis of the isoquinoline skeleton has been a major focus of research, moving from traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions to modern, more efficient catalytic strategies. nih.govpnas.org Recent advancements include palladium-catalyzed α-arylation of ketones and copper-catalyzed multicomponent reactions, which allow for the creation of highly substituted and functionally diverse isoquinoline derivatives. pnas.orgorganic-chemistry.org These methods provide convergent and regioselective pathways to compounds like this compound, starting from readily available precursors. pnas.org For instance, a general approach involves the sequential palladium-catalyzed α-arylation and cyclization reactions, which can combine different precursors to produce a wide array of isoquinolines in excellent yields. pnas.org

Identification of Emerging Research Directions in Isoquinoline Ketone Chemistry and Biology

The field of isoquinoline ketone chemistry is continuously evolving, with several key research directions emerging. A primary focus is the development of novel synthetic methodologies that are more efficient, environmentally friendly, and allow for greater structural diversity. nih.gov This includes the use of various transition metal catalysts like rhodium, ruthenium, and cobalt to facilitate C-H activation strategies, enabling the synthesis of complex isoquinoline structures under mild conditions. organic-chemistry.orgresearchgate.net

In the biological realm, research is shifting towards understanding the specific mechanisms of action through which isoquinoline ketones exert their effects. For example, studies have investigated isoquinoline derivatives as inhibitors of enzymes crucial for disease progression, such as protein kinases and histone deacetylases (HDACs). nih.govnih.gov A notable study synthesized a series of quinolinyl and isoquinolinyl phenyl ketones and identified them as potent agonists for the cannabinoid CB2 receptor, suggesting their potential in modulating immune responses and inflammation. nih.gov

Another significant trend is the exploration of isoquinoline ketones as modulators of multidrug resistance (MRP) in cancer cells. nih.gov By designing molecules that can inhibit proteins like MRP2, researchers aim to overcome resistance to conventional chemotherapy. nih.gov The structure of this compound, with its specific linkage and ketone placement, makes it a candidate for investigation within these emerging therapeutic strategies.

Prospective Development of Novel Isoquinoline Ketone-Based Chemical Probes and Leads

The unique structural and chemical properties of the isoquinoline ketone core make it an excellent scaffold for the development of novel chemical probes and drug leads. The inherent fluorescence of some isoquinoline compounds is a particularly valuable characteristic for creating probes for bioimaging. researchgate.netacs.org These fluorescent probes can be used to visualize biological processes and targets in real-time, aiding in diagnostics and the study of disease mechanisms. acs.org

The development of drug leads from isoquinoline ketones is a highly active area of research. The broad spectrum of biological activities associated with the isoquinoline scaffold provides a strong starting point for lead optimization. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the isoquinoline ketone core to enhance potency and selectivity for specific biological targets. For example, modifying substituents on the isoquinoline ring or altering the ketone-containing side chain can lead to compounds with improved efficacy as anticancer agents, kinase inhibitors, or receptor modulators. nih.govnih.gov

The modular synthesis strategies now available allow for the rapid generation of libraries of diverse isoquinoline ketones. pnas.org This facilitates high-throughput screening to identify promising lead compounds for a variety of diseases. The compound this compound represents a specific node in this vast chemical space, offering a template that can be systematically modified to develop next-generation therapeutics and advanced chemical biology tools.

Q & A

Basic Question

- ¹H/¹³C NMR : Assignments include δ 2.85 ppm (t, J = 7.4 Hz) for methylene protons adjacent to the ketone and δ 206.6 ppm for the carbonyl carbon .

- Elemental Analysis : Confirms purity (e.g., C: 78.36%, H: 6.58%, N: 7.03% calculated vs. observed) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 199.10 for [M+H]⁺).

What strategies optimize reaction conditions for scaling up synthesis?

Advanced Question

- Solvent Optimization : DMF is preferred for high boiling point and Pd compatibility. Alternatives like toluene require higher catalyst loading.

- Temperature Control : Maintaining 110°C prevents side-product formation. Microwave-assisted synthesis reduces time but requires specialized equipment.

- Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles improve cost efficiency .

How is this compound utilized in polymer science?

Advanced Question

The compound serves as a monomer in radical polymerization. For example:

- Homopolymerization with AIBN initiator in diethyl carbonate yields poly(this compound) (Tg: 70°C).

- Copolymerization with lauryl methacrylate adjusts glass transition temperatures (Tg: -49°C to 83°C), enabling tailored thermal properties .

What computational tools predict the reactivity of this compound in cross-coupling reactions?

Advanced Question

- DFT Studies : Model transition states to assess activation barriers for Pd-mediated coupling.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Ligand Screening : Virtual libraries identify optimal ligands for specific substrates .

How do steric and electronic effects of substituents impact biological activity?

Advanced Question

- Isoquinoline Core : Enhances π-π stacking with biological targets.

- Ketone Group : Participates in hydrogen bonding. Derivatives with hydroxyl or methoxy groups (e.g., 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one) show antimicrobial potential in cosmetic formulations .

What are the challenges in achieving enantioselective synthesis?

Advanced Question

- Chiral Ligands : Use of BINAP or Josiphos ligands in asymmetric catalysis remains underexplored.

- Steric Hindrance : The isoquinoline moiety complicates stereocontrol. Kinetic resolution or enzymatic methods (e.g., ketoreductases) are potential alternatives .

How is purity assessed for research-grade material?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.